molecular formula C19H20FN5O2 B2864257 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034299-10-8

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2864257
CAS No.: 2034299-10-8
M. Wt: 369.4
InChI Key: HXDFVPCPJQTMCP-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone: is a complex organic compound with the molecular formula C19H20FN5O2 and a molecular weight of 369.4 g/mol. This compound is notable for its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, and an imidazo[1,2-a]pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves multiple steps, typically starting with the preparation of the individual ring systems followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to particular receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

When compared to other similar compounds, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone stands out due to its unique combination of ring systems and functional groups.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-3-14-16(20)18(22-11-21-14)27-13-7-9-24(10-13)19(26)17-12(2)23-15-6-4-5-8-25(15)17/h4-6,8,11,13H,3,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDFVPCPJQTMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=C4N3C=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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